molecular formula C2H3KO2S B1592653 Potassium thioglycolate CAS No. 34452-51-2

Potassium thioglycolate

Cat. No. B1592653
CAS RN: 34452-51-2
M. Wt: 130.21 g/mol
InChI Key: HYTYHTSMCRDHIM-UHFFFAOYSA-M
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Description

Potassium thioglycolate is a chemical compound that is widely used in the cosmetic industry. It is an active ingredient in hair removal creams, also known as depilatory creams. Potassium thioglycolate is a powerful reducing agent that breaks down the protein structure of hair, making it easy to remove.

Scientific Research Applications

  • Cosmetology

    • Application : Thioglycolic Acid and its salts and esters, including Potassium Thioglycolate, are used in the cosmetology field, specifically in hair care products . They are active substances in permanent wave preparations (cold wave), hair straighteners, and depilation agents .
    • Method : These compounds break disulfide bonds in the cortex of the hair. After washing, the hair is treated with a mild solution of hydrogen peroxide, which causes new bonds to form, giving hair the rigid structure necessary for permanent waves .
    • Results : The result is a permanent wave or straightening effect on the hair, depending on the specific application .
  • Chemical Industry

    • Application : Thioglycolic Acid and its salts have been used since the 1950s as an intermediate in the synthesis of organotin stabilizers for PVC (polyvinyl chloride) .
    • Results : The result is the production of stabilized PVC, which has improved resistance to heat and light, thus extending the useful life of the material .
  • Bacteriology

    • Application : Sodium thioglycolate, a salt of Thioglycolic Acid, is a component of thioglycolate broth, a special bacterial growth medium .
    • Method : In this context, the thioglycolate serves to create a reducing environment that promotes the growth of anaerobic bacteria .
    • Results : The result is a medium that supports the growth and study of a wide range of bacterial species, including those that are anaerobic .
  • Leather Processing

    • Application : Thioglycolic Acid and its salts are used in the leather industry for hair removal from hides .
    • Method : The thioglycolate is applied to the hide, where it breaks down the protein structure of the hair, allowing it to be easily removed .
    • Results : The result is a smooth, hair-free hide ready for further processing .
  • Nail Treatment

    • Application : Thioglycolic Acid has been used to soften nails, either to reshape pincer nails into the correct position or to help topical antifungals penetrate the nail .
    • Method : The thioglycolate is applied to the nail, where it softens the keratin structure, allowing for reshaping or improved penetration of other treatments .
    • Results : The result is a reshaped nail or improved effectiveness of antifungal treatments .
  • Tannin Structure Study

    • Application : Thioglycolysis reactions are used on condensed tannins to study their structure .
    • Method : The thioglycolate is used to break down the tannin structures, allowing for detailed analysis .
    • Results : The result is a better understanding of the structure and properties of tannins .
  • Chemical Depilatory

    • Application : Thioglycolic Acid (TGA) and its salts, including Potassium Thioglycolate, are used as a chemical depilatory .
    • Method : TGA and its derivatives break the disulfide bonds in the cortex of hair. This process chemically breaks down hair fibers so that unwanted hair can be removed by simply wiping it from the skin .
    • Results : The result is the removal of unwanted hair .
  • Manufacturing of Thioglycolates

    • Application : TGA is used in the manufacturing of thioglycolates .
    • Results : The result is the production of various thioglycolates .
  • Preparation of Thioglycolate Media

    • Application : TGA is used in bacteriology for the preparation of thioglycolate media .
    • Results : The result is the production of thioglycolate media, which is used for bacterial growth .

properties

IUPAC Name

potassium;2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2S.K/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTYHTSMCRDHIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])S.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3KO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68-11-1 (Parent)
Record name Potassium thioglycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30885589
Record name Acetic acid, 2-mercapto-, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium thioglycolate

CAS RN

34452-51-2
Record name Potassium thioglycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-mercapto-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-mercapto-, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium mercaptoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM THIOGLYCOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP5WZO5W6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
CL Burnett, WF Bergfeld, DV Belsito… - … journal of toxicology, 2009 - journals.sagepub.com
… Summary of three clinical studies of depilatories containing 6.88% Potassium Thioglycolate and label instructions and warnings for a Postassium Thioglycolate-contaning depilatory. …
Number of citations: 15 journals.sagepub.com
L Michaelis, MP Schubert - Journal of the American Chemical …, 1930 - ACS Publications
… This potassium thioglycolate solution is then poured into a mixture of 130 cc. of cobalt chloride (0.5 M), 50 cc. of potassium dihydrogen phosphate(0.9 M) and 19 cc. …
Number of citations: 35 pubs.acs.org
GS Pancar, G Kalkan - Cutaneous and Ocular Toxicology, 2014 - Taylor & Francis
… Currently, the common active ingredients of these products are calcium thioglycolate, potassium thioglycolate, arsenic and sulfur minerals. Sulfur and arsenic containing products are …
Number of citations: 6 www.tandfonline.com
C Wlodek, P Lecerf, J Andre… - Journal of …, 2017 - search.ebscohost.com
… Ltd.), potassium hydroxide solution 10% applied to the surface of the paraffinembedded specimen and potassium thioglycolate 10% (hair removal solution). The authors could not find …
Number of citations: 14 search.ebscohost.com
M Halwer - Journal of the American Chemical Society, 1954 - ACS Publications
… five minutes in boiling water, with potassium thioglycolate and sodium sulfite as the reducing … Reducing agent is 0.02 M potassium thioglycolate and control reagent 0.02 M sodium …
Number of citations: 53 pubs.acs.org
MN Reichert, NJ Koewler, AM Hargis… - Journal of the …, 2023 - ingentaconnect.com
… bonds in hair to facilitate removal: potassium thioglycolate, calcium hydroxide, and sodium hydroxide. Of these, potassium thioglycolate can cause irritation and sodium hydroxide (also …
Number of citations: 4 www.ingentaconnect.com
LP Gonzaga, A Galvão… - Revista Brasileira de …, 2014 - revbrasilornitol.com.br
Rhamphotheca removal by a potassium thioglycolate based solution – a complementary technique for complete cleaning of delicate passerine skulls | Gonzaga | Revista Brasileira …
Number of citations: 2 revbrasilornitol.com.br
IH Bukhari - International Research Journal of Pharmaceutical and …, 2013 - scienztech.org
… Calcium hydroxide and potassium thioglycolate are present in the hair removal products. When these chemicals are united it dissolves keratin proteins which form a hair strand and …
Number of citations: 3 scienztech.org
D Beynet - Comprehensive Aesthetic Rejuvenation, 2011 - api.taylorfrancis.com
… Topical depilatories typically contain potassium thioglycolate, or a similar thiol compound, and calcium hydroxide. The potassium thioglycolate and calcium hydroxide combine to form …
Number of citations: 0 api.taylorfrancis.com
SD Gershon, MA Goldberg, MM Rieger - Cosmetics—Science and Technology, 1972
Number of citations: 32

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